molecular formula C10H4ClF3OS B8621676 6-(Trifluoromethyl)benzo[b]thiophene-2-carbonyl chloride

6-(Trifluoromethyl)benzo[b]thiophene-2-carbonyl chloride

Cat. No. B8621676
M. Wt: 264.65 g/mol
InChI Key: ARBULFCSCGBPEM-UHFFFAOYSA-N
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Patent
US08759533B2

Procedure details

To a mixture of 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid 4a (65 mg, 0.26 mmol) in CH2Cl2 (2.5 mL) was added (COCl)2 (0.026 mL, 0.30 mmol), followed by DMF (1 drop) at room temperature. The reaction was kept at room temperature for 20 h. The resulting solution was concentrated to give compound 4b.
Quantity
65 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0.026 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:16])([F:15])[C:3]1[CH:4]=[CH:5][C:6]2[CH:10]=[C:9]([C:11](O)=[O:12])[S:8][C:7]=2[CH:14]=1.C(Cl)(C([Cl:21])=O)=O>C(Cl)Cl.CN(C=O)C>[F:1][C:2]([F:16])([F:15])[C:3]1[CH:4]=[CH:5][C:6]2[CH:10]=[C:9]([C:11]([Cl:21])=[O:12])[S:8][C:7]=2[CH:14]=1

Inputs

Step One
Name
Quantity
65 mg
Type
reactant
Smiles
FC(C=1C=CC2=C(SC(=C2)C(=O)O)C1)(F)F
Name
Quantity
2.5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.026 mL
Type
reactant
Smiles
C(=O)(C(=O)Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
FC(C=1C=CC2=C(SC(=C2)C(=O)Cl)C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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